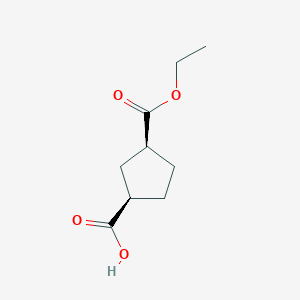

cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid” is a chemical compound. It is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . The “cis-3-(Ethoxycarbonyl)” part of the name indicates that it has an ethoxycarbonyl group attached to the 3rd carbon in the cyclopentane ring .

Synthesis Analysis

Cyclopentanecarboxylic acid, the parent compound of “this compound”, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This involves the reaction of cyclopentene with carbon monoxide and water to form cyclopentanecarboxylic acid . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular formula of “this compound” is C9H14O4 . This indicates that it contains 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Scientific Research Applications

Analytical Chemistry Applications

A method was developed for the determination of various cyclopropane carboxylic acids, including cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in human urine using solid-phase extraction followed by gas chromatography-tandem mass spectrometry. This technique is vital for monitoring exposure to synthetic pyrethroids, indicating its importance in occupational health and environmental monitoring Arrebola et al., 1999.

Organic Synthesis and Mechanism Studies

Research on the kinetics and mechanism of hydrolysis of esters, including those of cyclopentanecarboxylic acid, has shown that the rates of hydrolysis can be significantly affected by the presence of hydroxy groups and solvent composition. This understanding aids in the design of chemical reactions and the synthesis of new compounds Capon & Page, 1971.

Pharmacological Research

Compounds structurally related to cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid, such as cis-3-aminocyclopentanecarboxylic acids, have been studied for their effects on GABA(C) receptors. These studies provide insights into the development of new drugs for neurological conditions Chebib et al., 2001.

Environmental and Catalytic Applications

The catalytic epoxidation of alkenes, including the use of cis-stilbene and related compounds, has been explored to understand the influence of oxygen sources and counterions on the selectivity of oxygen transfer. This research is crucial for developing efficient and selective catalysts for industrial applications Adam et al., 2002.

Properties

IUPAC Name |

(1R,3S)-3-ethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2656995.png)

![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)